1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE
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Overview
Description
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .
Preparation Methods
The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and yield .
Chemical Reactions Analysis
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE can be compared with other piperazine derivatives such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other compounds for its stimulant effects.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their potential as alpha1-adrenergic receptor antagonists.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-ethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-5-16(6-2)18(21)20-12-10-19(11-13-20)17-9-7-8-14(3)15(17)4/h7-9,16H,5-6,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCUBFUPOUYDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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